molecular formula C11H11BrN2O B2912862 (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone CAS No. 1708695-99-1

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No. B2912862
CAS RN: 1708695-99-1
M. Wt: 267.126
InChI Key: UQJVZQWYFPZQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of related pyridine derivatives have been a significant focus in research. For instance, a study detailed the synthesis of a Schiff base compound through the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, emphasizing the structural and antibacterial properties of the synthesized compound (Wang et al., 2008). Similarly, another study conducted by Aggarwal et al. (2016) developed a regioselective synthesis method for 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones, highlighting the structural confirmation through rigorous spectroscopic and X-ray crystallographic studies. This study showcases the potential of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone and related compounds in facilitating novel synthetic pathways and structural analyses (Aggarwal et al., 2016).

Biological and Pharmacological Potential

Research into pyridine derivatives has also extended into evaluating their biological and pharmacological potential. A notable study by Tsuno et al. (2017) explored the identification of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist, showing analgesic effects in models of mechanical hyperalgesia. This demonstrates the therapeutic prospects of pyridine derivatives in pain management (Tsuno et al., 2017).

Photocatalytic Activities

Another fascinating area of application is in the synthesis of complexes with photocatalytic activities. Bachmann et al. (2013) synthesized complexes using pyridine-based ligand scaffolds that showed photocatalytic water reduction capabilities. This research underscores the utility of pyridine derivatives in developing new materials for photocatalytic applications, contributing to the advancement of sustainable chemical processes (Bachmann et al., 2013).

Electronic and Optical Properties

Pyridine derivatives also find applications in the study of electronic and optical properties. Ahmad et al. (2017) conducted a study on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions, focusing on quantum mechanical investigations and biological activities. The study provides insights into the electronic properties of pyridine derivatives, opening pathways for their application in materials science, particularly as dopants for liquid crystals (Ahmad et al., 2017).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJVZQWYFPZQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.